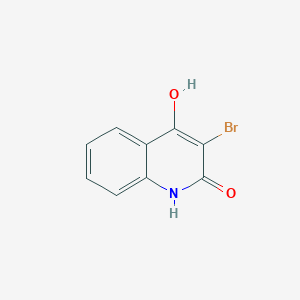

3-Bromoquinoline-2,4-diol

Description

Contextualization within Halogenated Quinolone Chemical Space

Halogenated quinolones are a broad class of compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. rsc.orgqeios.com The introduction of halogen atoms, such as bromine or chlorine, into the quinoline (B57606) scaffold can significantly alter a compound's physicochemical properties and biological efficacy. rsc.orgmdpi.com For instance, halogenation at various positions on the quinoline ring is a common strategy in the development of antibacterial agents. rsc.org

3-Bromoquinoline-2,4-diol fits within this chemical space as a dihydroxylated and brominated derivative. The presence of the electron-withdrawing bromine atom at the 3-position enhances the potential for electrophilic substitution reactions. This characteristic makes it a valuable intermediate in the synthesis of various functionalized quinolines.

Structural Significance of Brominated Dihydroxyquinolines in Contemporary Organic Synthesis

The structural arrangement of this compound offers several advantages in organic synthesis. The bromine atom serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functional groups at the C-3 position, leading to the synthesis of novel quinoline derivatives. For example, the bromine can be displaced by amines to create 3-aminoquinoline (B160951) derivatives, which are important scaffolds in drug discovery. researchgate.net

The two hydroxyl groups at the C-2 and C-4 positions contribute to the molecule's reactivity and influence its physical properties, such as solubility and crystallinity, through hydrogen bonding. The diol functionality also presents opportunities for further derivatization, such as the formation of ethers or esters, to modulate the compound's biological activity and pharmacokinetic profile.

Current Research Trajectories and Future Investigative Avenues for the Compound

Current research on this compound and related compounds is multifaceted. One major focus is its application as a precursor in the synthesis of biologically active molecules. For instance, derivatives of quinoline have shown potential as antimicrobial agents.

Future research is likely to continue exploring the synthetic utility of this compound. The development of more efficient and environmentally friendly synthetic methods, such as electrochemical halogenation, is an active area of investigation. organic-chemistry.org Furthermore, there is growing interest in using brominated quinolines as scaffolds for the development of novel therapeutic agents targeting a range of diseases. nih.gov The unique electronic and steric properties conferred by the bromine atom and hydroxyl groups make this compound a promising platform for the design of new and effective chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol cymitquimica.com |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| CAS Number | 14933-24-5 cymitquimica.com |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Mass Spectrometry | Data not available |

| Infrared (IR) | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVRAMNFIQYYMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromoquinoline 2,4 Diol

Fundamental Reaction Pathways

The chemical behavior of 3-bromoquinoline-2,4-diol is characterized by a variety of reaction pathways that allow for the modification of its core structure. These transformations are crucial for the synthesis of a diverse range of quinoline (B57606) derivatives with potential applications in medicinal chemistry and materials science. The presence of the bromine atom at the C3 position, as well as the hydroxyl groups at C2 and C4, imparts a unique reactivity profile to the molecule, enabling nucleophilic substitutions, oxidations, reductions, alkylations, and cross-coupling reactions.

Nucleophilic Substitution Reactions (e.g., conversion to 3-aminoquinoline (B160951) derivatives)

One of the primary reactions of this compound is nucleophilic aromatic substitution (SNAr) at the C3 position. The electron-withdrawing nature of the quinoline ring system facilitates the displacement of the bromide ion by various nucleophiles. A significant example of this is the conversion to 3-aminoquinoline derivatives.

The reaction of 3-bromoquinoline-2,4(1H,3H)-diones with an excess of primary alkyl- or arylamines in a suitable solvent such as dimethylformamide (DMF) yields the corresponding 3-alkyl- or 3-arylamino derivatives. clockss.orgresearchgate.net This transformation is a versatile method for introducing a nitrogen-containing functional group at the C3 position, which is a common structural motif in biologically active molecules. plos.org

An alternative route to primary 3-aminoquinoline-2,4-diones involves a two-step process starting with the substitution of the bromine atom with an azide group, followed by reduction. clockss.org 3-Bromoquinoline-2,4(1H,3H)-diones react with sodium azide to form 3-azidoquinoline-2,4(1H,3H)-diones. Subsequent reduction of the azido intermediate, for instance with zinc in acetic acid, furnishes the desired 3-aminoquinoline-2,4(1H,3H)-dione. clockss.orgresearchgate.net It has been noted that the bromo derivatives react faster than their chloro counterparts in the azidation step, though they may also produce more by-products. clockss.org

Table 1: Synthesis of 3-Aminoquinoline-2,4(1H,3H)-diones

| Starting Material | Reagent(s) | Product | Reference |

| 3-Bromoquinoline-2,4(1H,3H)-dione | Primary Alkyl/Arylamine | 3-Alkyl/Arylaminoquinoline-2,4(1H,3H)-dione | clockss.orgresearchgate.net |

| 3-Bromoquinoline-2,4(1H,3H)-dione | 1. Sodium Azide 2. Zinc, Acetic Acid | 3-Aminoquinoline-2,4(1H,3H)-dione | clockss.org |

Oxidation Reactions (e.g., catalyzed by heterogeneous cobalt oxide)

The oxidation of quinoline derivatives can lead to a variety of valuable compounds. While specific studies on the oxidation of this compound catalyzed by heterogeneous cobalt oxide are not extensively documented, the catalytic activity of cobalt oxides in oxidation reactions is well-established. Cobalt oxide materials are known to be effective catalysts for various oxidation processes, including the oxygen evolution reaction, which involves the oxidation of water. nih.gov

Mechanistic investigations into water oxidation by molecular cobalt oxide analogues suggest the involvement of high-valent cobalt species, potentially reaching Co(IV) or even Co(V) oxidation states. nih.govresearchgate.netnih.gov These highly oxidized intermediates are potent oxidizing agents capable of facilitating a range of oxidative transformations. In a heterogeneous system, the surface of cobalt oxide would likely serve as the active site for the oxidation of this compound. The reaction would likely proceed through the adsorption of the quinoline derivative onto the catalyst surface, followed by electron transfer to the cobalt centers and subsequent transformation of the organic substrate. The precise nature of the oxidized product would depend on the reaction conditions, including the oxidant used and the specific form of the cobalt oxide catalyst.

Reduction Reactions (e.g., visible-light-mediated metallaphotoredox catalysis)

The bromine atom at the C3 position of this compound can be removed through reduction. Modern synthetic methods, such as visible-light-mediated metallaphotoredox catalysis, offer a mild and efficient way to achieve this transformation. researchgate.netnih.govnih.gov This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer (SET) process. princeton.eduresearchgate.net

In a typical metallaphotoredox catalytic cycle for the reduction of an aryl halide, the excited photocatalyst transfers an electron to the aryl halide, forming a radical anion. researchgate.netnih.govnih.gov This radical anion is unstable and fragments, cleaving the carbon-halogen bond to generate an aryl radical and a halide anion. The resulting aryl radical can then be trapped by a hydrogen atom source to yield the dehalogenated product. This method is advantageous due to its use of visible light as a renewable energy source and its operation under mild reaction conditions. scispace.comthieme-connect.com While this has been demonstrated for a range of aryl halides, the principle is directly applicable to the reduction of this compound to quinoline-2,4-diol.

Alkylation Reactions at the C3 Position and Other Sites

The C3 position of quinoline-2,4-diol derivatives is susceptible to alkylation. researchgate.net This reaction provides a direct method for the formation of a carbon-carbon bond at this position, further diversifying the available derivatives. The alkylation can be carried out under basic conditions, where the C3 position is deprotonated to form a nucleophilic carbanion that can then react with an alkylating agent.

The reactivity of the different positions on the quinoline-2,4-diol scaffold can be influenced by the reaction conditions. While the C3 position is a primary site for alkylation, other positions, such as the nitrogen atom of the quinoline ring or the oxygen atoms of the hydroxyl groups, can also undergo alkylation depending on the specific reagents and conditions employed. Careful control of the reaction parameters is therefore crucial to achieve the desired regioselectivity.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira involving bromoquinolines)

The bromine atom at the C3 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. researchgate.netresearchgate.net These reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules.

The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgasianpubs.orgyoutube.comnih.gov For this compound, a Suzuki coupling with an arylboronic acid would result in the formation of a 3-arylquinoline-2,4-diol derivative. This reaction is highly versatile and tolerates a wide range of functional groups.

Table 2: Suzuki Cross-Coupling of 3-Bromoquinoline (B21735)

| Bromoquinoline | Coupling Partner | Catalyst System | Product | Reference |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd precatalyst, ligand, DBU | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | researchgate.net |

The Sonogashira coupling reaction, on the other hand, is the cross-coupling of an organohalide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.netjk-sci.comorganic-chemistry.orgyoutube.com The reaction of this compound with a terminal alkyne would yield a 3-alkynylquinoline-2,4-diol. This reaction is particularly useful for the introduction of an alkyne moiety, which can serve as a versatile handle for further synthetic transformations. In the case of dihaloquinolines, such as 2,4-dichloroquinoline, regioselective Sonogashira coupling at the C2 position has been demonstrated, highlighting the potential for selective functionalization of polyhalogenated quinolines. nih.govresearchgate.net

Mechanistic Elucidation of Transformations

Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting the outcomes of new transformations.

Nucleophilic Substitution: The conversion of this compound to its 3-amino derivative proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the addition of the nucleophile (the amine) to the electron-deficient quinoline ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the quinoline ring. docbrown.infochemguide.co.ukyoutube.comlibretexts.org The electron-withdrawing nature of the quinoline ring system is essential for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.

Reduction via Metallaphotoredox Catalysis: The visible-light-mediated reduction of this compound involves a photoredox catalytic cycle. The cycle is initiated by the photoexcitation of the photocatalyst. The excited photocatalyst then engages in a single-electron transfer (SET) with the bromoquinoline, generating a radical anion. This is followed by the fragmentation of the radical anion to produce a quinolinyl radical and a bromide ion. The quinolinyl radical is then quenched by a hydrogen atom source, and the photocatalyst is regenerated to complete the catalytic cycle. nih.gov

Cross-Coupling Reactions: The mechanisms of the Suzuki and Sonogashira reactions are well-established and involve a catalytic cycle with a palladium catalyst.

Suzuki Coupling: The catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) species to form a Pd(II) complex. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. youtube.comnih.govmdpi.com

Sonogashira Coupling: The Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The role of the copper co-catalyst is to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the Pd(II) complex. wikipedia.orgyoutube.commdpi.com

Electrophilic Bromination Mechanisms

The synthesis of bromo-quinolines is a key process for creating versatile precursors for more complex functionalized heterocyclic compounds. rsc.org Electrophilic aromatic substitution is a fundamental mechanism for introducing a bromine atom onto the quinoline scaffold. The general mechanism proceeds in two principal steps. libretexts.org Initially, the electrophile (Br+) forms a sigma-bond with the benzene ring, creating a positively charged carbocation intermediate known as an arenium ion. libretexts.orglibretexts.org This intermediate is resonance-stabilized. libretexts.org In the second, faster step, a proton is removed from the carbon atom bearing the bromine, which restores the aromaticity of the ring and yields the final substituted product. libretexts.orglibretexts.org

For quinoline systems, the reaction conditions and existing substituents on the ring significantly influence the position of bromination. nuph.edu.ua The presence of activating groups directs the electrophilic attack, while deactivating groups can hinder it. For instance, the bromination of 2-methylquinolin-4(1H)-ones with reagents like molecular bromine or N-bromosuccinimide (NBS) shows that the direction of halogenation is dependent on the nature of the substituent at the C(3) position. nuph.edu.ua In some cases, variations in reagents, solvents, or catalysts have been found to only slightly affect the yield of the products without changing their qualitative composition. nuph.edu.ua

An alternative pathway to achieving 3-bromoquinoline structures involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this method, electrophiles such as Br2 promote a 6-endo-dig cyclization, which regioselectively adds the nucleophilic nitrogen and the electrophilic bromine across the carbon-carbon triple bond, directly installing the bromine atom at the 3-position under mild conditions. nih.gov

Table 1: Reagents and Conditions for Quinoline Bromination

| Reagent(s) | Solvent(s) | Catalyst | Outcome |

|---|---|---|---|

| Molecular Bromine (Br₂) | Acetic Acid | None | Bromination of 2-methylquinolin-4(1H)-ones nuph.edu.ua |

| N-Bromosuccinimide (NBS) | Chloroform (B151607) | Benzoyl Peroxide | Bromination of 2-methylquinolin-4(1H)-ones nuph.edu.ua |

| Bromine (Br₂) | Acetonitrile (CH₃CN) | None | Bromination of 8-hydroxyquinoline (B1678124) acgpubs.org |

Radical Dehydrogenation Sequences

Radical dehydrogenation provides a pathway for the aromatization of heterocyclic systems. In the context of quinoline synthesis, this sequence can be observed in concert with bromination. A facile and general approach utilizes N-Bromosuccinimide (NBS) not only as an electrophile for bromination but also as an oxidant for dehydrogenation of tetrahydroquinolines. rsc.org This cascade transformation proceeds under metal-free conditions and allows for the efficient construction of functionalized bromoquinolines. rsc.org

The proposed mechanism for this one-pot bromination and dehydrogenation process involves initial electrophilic bromination of the electron-rich aryl ring, activated by the amino group. rsc.org Following this, the amino group is attacked by another molecule of NBS, forming a quaternary ammonium salt intermediate. A nitrogen cation radical is then generated through dehydrogenation, facilitated by the succinimide anion, leading to the aromatization of the ring and the formation of the final multibromoquinoline product. rsc.org

Molecular Rearrangement Pathways of Quinoline-2,4-dione Derivatives

Molecular rearrangements are crucial in synthetic chemistry for accessing diverse molecular scaffolds from common starting materials. One significant pathway to the quinoline-2,4-dione core involves the ring expansion of oxindole derivatives. acs.org This transformation establishes a direct synthetic route to convert oxindoles into quinolinones, which are both privileged motifs in pharmacologically active compounds. acs.org

The development of regiodivergent ring expansion methods allows for the selective synthesis of different quinolinone isomers from a single oxindole precursor by carefully selecting the reaction conditions. acs.org One proposed mechanism involves the deprotonation of an iodomethylene moiety on the oxindole, followed by an addition to the carbonyl group, which forms a cyclopropyl alcoholate intermediate that subsequently rearranges to the expanded quinolinone ring system. acs.org Such methods are compatible with a variety of functional groups, enabling late-stage diversification of complex molecules. acs.org

Catalytic Reaction Mechanisms (e.g., oxidative addition in metal catalysis)

The bromine atom on the this compound scaffold serves as a functional handle for further molecular elaboration through metal-catalyzed cross-coupling reactions. rsc.org These reactions, such as Suzuki and Sonogashira couplings, are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. A key elemental step in many of these catalytic cycles is oxidative addition.

In a typical cross-coupling reaction involving a bromo-substituted quinoline, a low-valent transition metal complex (e.g., Pd(0) or Cu(I)) reacts with the carbon-bromine bond. During the oxidative addition step, the metal center inserts itself into the C-Br bond, breaking it and forming two new bonds: one to the carbon of the quinoline ring and one to the bromine atom. This process oxidizes the metal, increasing its oxidation state (e.g., from Pd(0) to Pd(II)). The resulting organometallic complex can then undergo further steps like transmetalation and reductive elimination to form the final coupled product and regenerate the active catalyst.

Furthermore, quinoline derivatives can themselves act as ligands in catalytic systems. Copper, for instance, can combine with quinoline-based ligands to catalyze a variety of biological and chemical processes, including the oxidation of phenols to quinones. mdpi.com The catalytic activity in these systems is influenced by the chemical structure of the quinoline ligand and the nature of the ions coordinated to the metal center. mdpi.com

Influence of Structural Features on Reactivity

Role of the Electron-Withdrawing Bromine Atom

The presence of a bromine atom at the C-3 position significantly influences the electronic properties and reactivity of the quinoline-2,4-diol molecule. As a halogen, bromine is an electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the quinoline ring system.

This reduction in electron density has several consequences. It deactivates the ring towards further electrophilic substitution. Conversely, it facilitates reactions with nucleophiles. nih.gov The decreased electron density makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNA_r) reactions, should a suitable leaving group be present at another position or under forcing conditions. The electron-withdrawing nature of substituents like bromine or nitro groups enhances the ease of single-electron transfer processes and can be crucial for the biological activity of the molecule. nih.gov

Effects of Hydrogen-Bonding Hydroxyl Groups

The two hydroxyl groups at the C-2 and C-4 positions are pivotal to the reactivity of this compound. bloomtechz.com These groups can act as both hydrogen bond donors and acceptors, allowing the molecule to form intra- and intermolecular hydrogen bonds. This can influence its physical properties, such as melting point and solubility, as well as its interaction with biological targets.

From a reactivity standpoint, the hydroxyl groups provide multiple reactive sites for synthetic transformations. bloomtechz.com They can undergo:

Nucleophilic substitutions: The hydroxyl groups can be converted into better leaving groups or be displaced by nucleophiles.

Oxidations: The diol system can be oxidized under appropriate conditions.

Condensations: The hydroxyl groups can participate in condensation reactions to form larger molecular structures. bloomtechz.com

The hydroxyl group at the C-2 position is generally considered more reactive due to its proximity to the electron-withdrawing nitrogen atom in the pyridine ring, which can allow for regioselective reactions. bloomtechz.com Additionally, the nitrogen atom and the hydroxyl groups can act as coordination sites for metal ions, making the compound an interesting ligand for use in organometallic chemistry and the development of new catalysts. bloomtechz.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Bromosuccinimide (NBS) |

| 2-methylquinolin-4(1H)-one |

| 8-hydroxyquinoline |

Regioselectivity in the Functionalization of this compound

Following a comprehensive review of available scientific literature, detailed research findings and specific data regarding the regioselectivity in the functionalization of this compound, particularly concerning C2, C3, and C4 magnesiations, are not presently available. The existing body of research on quinoline chemistry extensively covers a wide range of functionalization reactions on various quinoline derivatives; however, studies specifically detailing the magnesiation of the this compound scaffold have not been identified.

The reactivity of the closely related 4-hydroxy-2(1H)-quinolone system has been investigated, including its halogenation to produce 3-bromo-4-hydroxy-2(1H)-quinolone. This indicates that the parent structure for the compound of interest is synthetically accessible. However, the subsequent regioselective functionalization of this specific bromo-diol derivative via magnesiation remains an unexplored area in the documented chemical literature.

General principles of directed metalation on heterocyclic and aromatic systems suggest that the hydroxyl groups and the bromine atom on the this compound ring would exert significant influence on the regiochemical outcome of any potential magnesiation reaction. The interplay of the directing effects of these substituents would be critical in determining the site of metalation. Nevertheless, without specific experimental studies, any discussion on the regioselectivity of C2, C3, or C4 magnesiation would be purely speculative.

Further research is required to elucidate the chemical reactivity of this compound and to explore its potential for regioselective functionalization. Such studies would be valuable in expanding the synthetic utility of substituted quinoline-2,4-diols, which are important scaffolds in medicinal chemistry and materials science.

Advanced Spectroscopic and Analytical Characterization for Structural and Purity Assessment

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the molecular formula of 3-Bromoquinoline-2,4-diol. Unlike low-resolution mass spectrometry, HRMS measures m/z values with very high precision (typically to four or five decimal places).

For this compound (C₉H₆BrNO₂), HRMS would:

Determine Exact Mass: The calculated exact mass is 238.9582 Da for the ⁷⁹Br isotope and 240.9561 Da for the ⁸¹Br isotope. HRMS can measure this value experimentally, and a close match confirms the elemental composition.

Confirm Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. HRMS will detect two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 Da, which is a characteristic signature for a molecule containing one bromine atom. nist.govnist.gov

Assess Purity: HRMS is highly sensitive and can detect trace impurities with different elemental compositions.

Table 2: Expected HRMS Data for this compound

| Ion | Molecular Formula | Isotope | Calculated Exact Mass (Da) |

|---|---|---|---|

| [M]⁺ | C₉H₆⁷⁹BrNO₂ | ⁷⁹Br | 238.9582 |

| [M+2]⁺ | C₉H₆⁸¹BrNO₂ | ⁸¹Br | 240.9561 |

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique often coupled with liquid chromatography (LC) to analyze compounds of medium polarity and thermal stability. researchgate.net For hydroxylated quinolines, APCI-MS is a suitable method for analysis. nih.gov

In APCI-MS analysis of this compound, the primary ion observed would likely be the protonated molecule, [M+H]⁺. This occurs through a gas-phase ion-molecule reaction where the analyte is ionized by proton transfer from reagent gas ions. The resulting mass spectrum would prominently feature ions at m/z 239.9660 (for ⁷⁹Br) and 241.9640 (for ⁸¹Br). The soft nature of APCI typically results in minimal fragmentation, making the molecular ion peak easily identifiable. This technique is valuable for confirming the molecular weight of the compound, especially when analyzing samples from complex matrices. researchgate.net

Chromatographic Methods

Chromatographic techniques are fundamental for the separation and purification of organic compounds based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and separating it from impurities or other components in a mixture. The development of a robust HPLC method is critical and depends on the physicochemical properties of the molecule, such as polarity, solubility, and pH/pKa values amazonaws.com. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most effective approach.

In a typical RP-HPLC setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is driven by hydrophobic interactions; more polar compounds elute earlier, while less polar compounds are retained longer on the column. A C18 (octadecylsilyl) column is a common choice for the stationary phase due to its versatility and wide applicability chromatographyonline.com. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile or methanol (B129727), with an acid such as trifluoroacetic acid (TFA) or formic acid added to improve peak shape and resolution chromatographyonline.com. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed for complex mixtures to ensure the efficient elution of all components chromatographyonline.com. Detection is typically achieved using a UV-Vis detector set at a wavelength where the quinoline (B57606) chromophore exhibits maximum absorbance.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 (Octadecylsilyl), 5 µm particle size | Provides a non-polar surface for hydrophobic interactions. |

| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA | Polar mobile phase system for reverse-phase separation. TFA acts as an ion-pairing agent to sharpen peaks. |

| Elution Mode | Gradient (e.g., 10% to 95% B over 20 min) | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm or 320 nm | Monitors the elution of the aromatic quinoline compound. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

A representative table outlining a potential HPLC method for the purity analysis of this compound.

Column chromatography is a fundamental purification technique used for the isolation of this compound on a preparative scale from a crude reaction mixture youtube.com. This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it youtube.com. Due to the polar diol functional groups, normal-phase chromatography is a highly effective strategy.

In this setup, a polar stationary phase, most commonly silica gel (SiO₂), is packed into a glass column. The crude mixture containing this compound is loaded onto the top of the silica gel. The separation is achieved by eluting the column with a mobile phase, or eluent, of increasing polarity. Non-polar impurities will travel down the column more quickly with a non-polar solvent, while the more polar this compound will have a stronger affinity for the polar silica gel and elute more slowly youtube.com. A solvent gradient, starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate, is used to selectively elute the components. The collected fractions are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

| Parameter | Description | Purpose |

| Stationary Phase | Silica Gel (60-120 mesh) | A polar adsorbent that retains polar molecules more strongly. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1) | The polarity of the solvent is gradually increased to elute compounds of increasing polarity. |

| Loading Method | Dry loading (adsorbed onto silica) or wet loading (dissolved in minimal eluent) | Ensures an even application of the sample to the stationary phase. |

| Fraction Collection | Collection in test tubes based on volume (e.g., 10-20 mL) | Segregates the eluting compounds into discrete portions. |

| Analysis | Thin-Layer Chromatography (TLC) with UV visualization | Monitors the separation progress and identifies fractions containing the pure compound. |

A table summarizing typical conditions for the purification of this compound via column chromatography.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a chemical compound. This process provides the empirical formula of the substance, which can be compared against the theoretical composition derived from its proposed molecular structure. This comparison is crucial for verifying the identity of a synthesized compound and assessing its elemental purity.

For this compound, the molecular formula is established as C₉H₆BrNO₂. Based on this formula, the theoretical elemental composition has been calculated. While extensive searches were conducted for published experimental data to provide a direct comparison, specific findings for this compound were not available in the reviewed literature. The theoretical values serve as a benchmark for future experimental verification.

The comparison between the calculated (theoretical) and experimentally determined (found) percentages of each element allows researchers to confirm the compound's stoichiometry. Typically, a close agreement, often within ±0.4%, between the theoretical and found values is considered evidence of high purity.

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 45.03 | N/A |

| Hydrogen (H) | 2.52 | N/A |

| Nitrogen (N) | 5.83 | N/A |

| Oxygen (O) | 13.33 | N/A |

| Bromine (Br) | 33.29 | N/A |

Computational and Theoretical Chemistry Studies of 3 Bromoquinoline 2,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Bromoquinoline-2,4-diol at the atomic and molecular level. These methods provide a detailed picture of the molecule's electronic structure and its implications for chemical reactivity.

Density Functional Theory (DFT) for Geometric and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the geometric and electronic properties of molecules like this compound. DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule's equilibrium geometry. Furthermore, DFT is employed to calculate electronic properties such as the molecular dipole moment and the distribution of electron density, which are crucial for understanding the molecule's polarity and intermolecular interactions. nih.govrsc.orgrsc.orgnih.govresearchgate.net

Below is a table showcasing illustrative geometric and electronic properties of this compound, as would be predicted by DFT calculations.

| Property | Predicted Value |

| C2-C3 Bond Length (Å) | 1.37 |

| C3-Br Bond Length (Å) | 1.90 |

| C2-O Bond Length (Å) | 1.36 |

| C4-O Bond Length (Å) | 1.36 |

| C2-N1-C9 Bond Angle (°) | 117.5 |

| Dipole Moment (Debye) | 2.5 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar molecules.

Analysis of Chemical Reactivity Parameters (e.g., Fukui function, electron localization function, electron delocalization range)

To understand the chemical reactivity of this compound, various reactivity descriptors derived from DFT are analyzed. The Fukui function is a key concept in conceptual DFT that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govd-nb.info The electron localization function (ELF) provides a measure of the spatial localization of electrons, which is useful for characterizing chemical bonds and lone pairs. The electron delocalization range helps in quantifying the extent of electron sharing between different parts of the molecule. mdpi.comresearchgate.netclockss.org

The following table presents a set of conceptual DFT reactivity descriptors for this compound.

| Parameter | Definition | Significance for this compound |

| Fukui Function (f(r)) | Measures the change in electron density at a point r when the number of electrons in the system changes. | Identifies which atoms in the molecule are most susceptible to electrophilic or nucleophilic attack. |

| Electron Localization Function (ELF) | A measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. | Helps in visualizing and quantifying the nature of chemical bonds (covalent vs. ionic) and the location of lone pairs. |

| Electron Delocalization Range | A measure of the extent to which electrons are shared between different atomic basins. | Provides insight into the aromaticity and the delocalization of π-electrons within the quinoline (B57606) ring system. |

HOMO-LUMO Energy Gap Analysis and Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comwuxiapptec.com The analysis of the spatial distribution of these orbitals provides insights into the regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO), thus predicting the sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

An illustrative table of the HOMO-LUMO energy gap and related electronic properties for this compound is provided below.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.4 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.8 |

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.45 |

| Electronegativity (χ) | 4.0 |

| Electrophilicity Index (ω) | 3.64 |

Note: The data in this table is illustrative and based on general trends for similar heterocyclic compounds.

Molecular Modeling and Dynamics Simulations in Structural and Reactivity Predictions

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for predicting the three-dimensional structure and dynamic behavior of molecules like this compound. mdpi.comnih.govmdpi.com These methods allow for the exploration of the conformational landscape of the molecule and the prediction of its most stable geometries. MD simulations, in particular, provide a time-resolved view of the molecular motions, which can be used to understand the flexibility of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com This information is vital for predicting the molecule's reactivity in different environments and for designing molecules with specific binding properties. nih.govresearchgate.net

Theoretical Support for Intermolecular Interactions (e.g., T-bonding)

Theoretical calculations provide crucial support for understanding the nature and strength of intermolecular interactions involving this compound. The presence of hydroxyl groups and the bromine atom suggests the potential for various non-covalent interactions, including hydrogen bonding and halogen bonding (a specific type of σ-hole interaction). The quinoline ring system can also participate in π-π stacking and cation-π interactions. Computational methods can quantify the energies of these interactions and provide a detailed picture of the preferred geometries of molecular aggregates. rsc.orgresearchgate.netresearchgate.netmdpi.comnih.gov Understanding these interactions is key to predicting the crystal packing of the molecule and its behavior in condensed phases.

Computational Methods for Predicting Reaction Paths and Optimizing Reaction Conditions

Computational chemistry offers powerful tools for the prediction of reaction pathways and the optimization of reaction conditions for chemical transformations involving this compound. frontiersin.orgnih.govnih.govrsc.org By calculating the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and thus elucidate the reaction mechanism. These calculations can also be used to predict the activation energies and reaction rates, which can guide the experimental optimization of reaction conditions such as temperature, pressure, and catalyst choice. nih.gov This predictive capability can significantly accelerate the discovery and development of new synthetic routes. frontiersin.org

In-depth Article on the Chemical Compound “this compound” Cannot Be Generated

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available research to generate a thorough and scientifically accurate article on “this compound” that strictly adheres to the requested detailed outline.

The specific applications and research findings required for the sections below could not be located for the specified compound:

Applications of 3 Bromoquinoline 2,4 Diol in Advanced Organic Synthesis

Chiral Synthon Applications in Stereoselective Synthesis

While the quinoline-2,4-dione (also known as 4-hydroxyquinolin-2(1H)-one) scaffold is a well-established and versatile platform in organic synthesis and medicinal chemistry, information focusing specifically on the 3-bromo substituted variant is exceptionally scarce.

Research on related compounds suggests that the tautomeric form, 3-Bromo-4-hydroxy-1H-quinolin-2-one, is the likely stable structure of this compound. Studies on analogous sulfur-containing compounds (3-bromoquinoline-2(1H)-thiones) have shown their potential for conversion into thieno[2,3-b]quinoline derivatives, but a direct parallel for 3-Bromoquinoline-2,4-diol is not documented in the available literature.

Due to the lack of specific data, generating an article that meets the prompt's requirements for detailed, informative, and scientifically accurate content for each specified subsection is not possible without resorting to speculation, which would violate the core principles of accuracy and factual reporting.

Structure Reactivity and Structure Property Relationship Studies in Dihydroxyquinoline Derivatives

Stereochemical Aspects in Reactions of Quinoline (B57606) Diols and Derivatives:The molecule 3-Bromoquinoline-2,4-diol is achiral, and therefore, its reactions would not inherently involve stereochemical considerations unless a chiral reagent or catalyst is used to introduce a stereocenter. The existing literature does not provide any examples of such stereoselective reactions being performed on this specific compound.

Due to the absence of detailed research findings in the scientific literature for this compound, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline and content inclusions. Further experimental research on this compound is required to elucidate its specific chemical properties and reactivity patterns.

To provide a comprehensive article, information on the following would be necessary:

Synthesis and functionalization studies: Reports on the synthesis of this compound and its subsequent reactions would provide insight into its reactivity.

Spectroscopic and crystallographic data: Detailed analysis of its structure would help in understanding its physical and chemical properties.

Computational chemistry studies: Theoretical calculations could provide insights into its electronic structure and predict its reactivity.

Until such research is published, any article on the structure-reactivity of this compound would be limited to general principles rather than specific, data-driven findings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromoquinoline-2,4-diol, and what analytical methods confirm its purity?

- Synthesis : A common method involves bromination of 4-hydroxy-2(1H)-quinolone using bromine in glacial acetic acid. The reaction is conducted at room temperature, followed by quenching in ice-water to precipitate the product .

- Purity Analysis : High-resolution mass spectrometry (HRMS) and HPLC are critical for confirming molecular weight and purity (>94%). Nuclear magnetic resonance (NMR), including 1H, 13C, and 19F NMR, is used to verify structural integrity and identify substituents .

Q. What are the primary applications of this compound in medicinal chemistry research?

- The compound serves as a precursor for synthesizing pharmacologically active derivatives, such as thieno[2,3-b]quinolines, which exhibit fluorescent and bioactive properties. It is also used in structure-activity relationship (SAR) studies to optimize enzyme inhibition or receptor binding .

Q. How should researchers handle safety and storage of this compound in laboratory settings?

- Follow hazard protocols for brominated compounds: use fume hoods, wear gloves/eye protection, and avoid inhalation. Store in airtight containers away from light and moisture. Waste must be segregated and disposed of via certified chemical waste services .

Advanced Research Questions

Q. How can researchers optimize the bromination step to improve yield and minimize byproducts?

- Reaction Optimization : Adjust stoichiometry (e.g., bromine:substrate ratio) and reaction time. Evidence shows that slow addition of bromine reduces exothermic side reactions. Purification via column chromatography (e.g., 10% methanol in dichloromethane) helps isolate the target compound from byproducts .

- Troubleshooting : If yields are low (e.g., <30%), consider pre-treating starting materials to remove impurities or using alternative solvents like DMF to enhance solubility .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validate NMR assignments with computational modeling (e.g., DFT calculations) or compare with literature data for analogous brominated quinolines. For ambiguous signals, use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks .

- In cases of HRMS discrepancies, re-calibrate instrumentation or verify sample preparation (e.g., solvent purity, ionization efficiency) .

Q. How does bromine at the 3-position influence reactivity in subsequent derivatization?

- The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions. For example, treatment with alkylthiols or Grignard reagents can yield 2-(alkylsulfanyl)-3-bromoquinolines. The electron-withdrawing effect of bromine also enhances electrophilic aromatic substitution at adjacent positions .

- Case Study : Reaction with iodomethane converts 3-bromoquinoline-2(1H)-thione to 3-bromo-2-(methylsulfanyl)quinoline, a key intermediate for fluorescent sensors .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- In Vitro Assays : Test enzyme inhibition (e.g., kinase or protease assays) using purified proteins. For receptor studies, employ competitive binding assays with radiolabeled ligands.

- Mechanistic Studies : Use X-ray crystallography or molecular docking to map interactions between derivatives and target proteins. Derivatives with trifluoromethyl groups (similar to ) may improve metabolic stability .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Scale-Up Issues : Exothermic reactions may require controlled temperature systems. Transitioning from batch to flow chemistry can improve heat dissipation.

- Quality Control : Implement in-process monitoring (e.g., TLC or inline IR spectroscopy) to detect intermediates and ensure reaction completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.